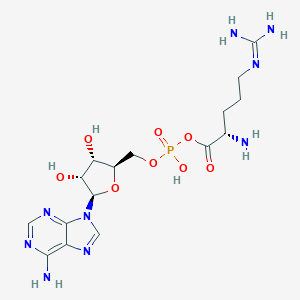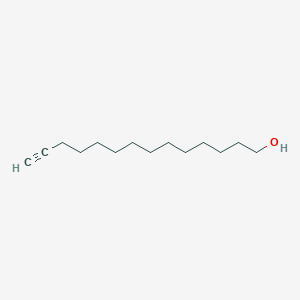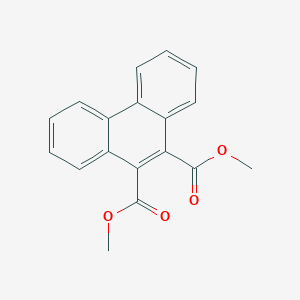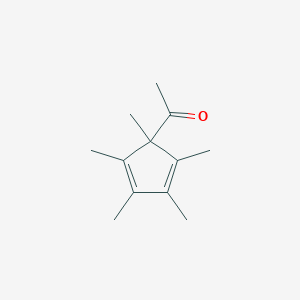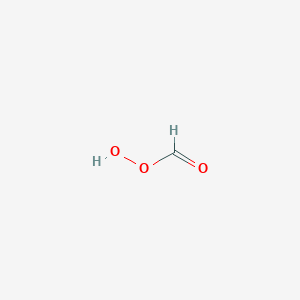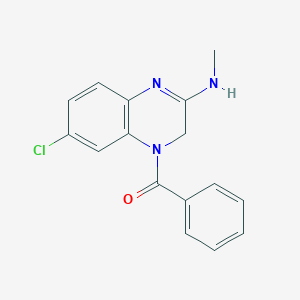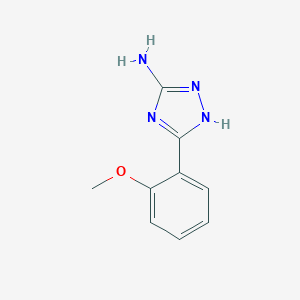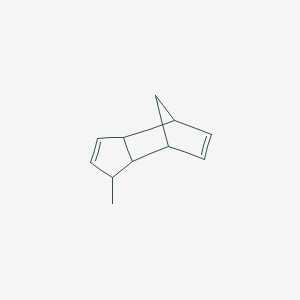
1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermal and Photoisomerization Studies : Yates and Eaton (1961) investigated a compound structurally related to 1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene, focusing on its thermal isomerization and photoisomerization properties. This research highlights the compound's potential in studies related to chemical reactions and transformations under different conditions (Yates & Eaton, 1961).
Organocobalt Complex Reactions : Khand et al. (1973) explored the reactions of organocobalt complexes with norbornene derivatives, which are chemically similar to this compound. This study is significant for understanding the stoichiometric and catalytic processes involving such compounds (Khand et al., 1973).
Conversion into Indanones : Luh, Lai, and Tam (1980) researched the conversion of compounds similar to this compound into indanones using pentacarbonyliron. Their findings contribute to the understanding of reaction mechanisms and the formation of indanones, a class of organic compounds with potential applications in various fields (Luh, Lai, & Tam, 1980).
Insecticide Research : Heptachlor, a structurally related compound, was used as an insecticide, as investigated by Ware (1988). The study provides insights into the applications of such compounds in agriculture and pest control, as well as concerns regarding environmental persistence and toxicity (Ware, 1988).
Synthesis of Novel Derivatives : Kolehmainen et al. (1999) synthesized novel pentafulvalene derivatives from compounds similar to this compound. This research contributes to the field of organic synthesis, particularly in creating new molecules with potential applications in material science and pharmaceuticals (Kolehmainen et al., 1999).
Anticancer and Antimicrobial Studies : Kocyigit et al. (2017) synthesized and tested derivatives of a compound related to this compound for anticancer and antimicrobial activities. This study underscores the compound's potential in biomedical applications (Kocyigit et al., 2017).
Bromination Reactions : Ozer, Kilbas, and Balcı (2013) investigated the bromination of octahydro-1H-4,7-methanoindene, a compound structurally similar to this compound, providing insights into the reactions and potential applications of brominated derivatives in chemical synthesis (Ozer, Kilbas, & Balcı, 2013).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves the cyclization of a precursor compound. The precursor can be synthesized through a series of reactions starting from a commercially available starting material.", "Starting Materials": [ "3-methyl-1-butene", "Bromine", "Sodium hydroxide", "Sodium iodide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Acetic anhydride", "Sodium carbonate", "4-bromo-1,1-dimethylbut-3-en-2-one", "Sodium methoxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "3-methyl-1-butene is reacted with bromine in the presence of sodium hydroxide to yield 2-bromo-3-methylbutane.", "2-bromo-3-methylbutane is then reacted with sodium iodide in acetone to yield 2-iodo-3-methylbutane.", "2-iodo-3-methylbutane is reacted with sodium borohydride in methanol to yield 3-methylbutan-1-ol.", "3-methylbutan-1-ol is reacted with acetic anhydride and sodium acetate in acetic acid to yield 3-acetoxy-3-methylbutane.", "3-acetoxy-3-methylbutane is reacted with sodium carbonate in water to yield 3-hydroxy-3-methylbutan-1-one.", "4-bromo-1,1-dimethylbut-3-en-2-one is reacted with sodium methoxide in methanol to yield 4-methoxy-1,1-dimethylbut-3-en-2-one.", "4-methoxy-1,1-dimethylbut-3-en-2-one is reacted with 3-hydroxy-3-methylbutan-1-one in the presence of hydrogen gas and palladium on carbon catalyst to yield the precursor compound, 1-methyl-3-(4-methoxy-1,1-dimethylbut-3-en-2-yl) cyclohexene.", "The precursor compound is then cyclized by heating under acidic conditions to yield the final product, 1-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene." ] } | |
CAS No. |
16327-42-7 |
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
(1R,7S)-5-methyltricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C11H14/c1-7-2-5-10-8-3-4-9(6-8)11(7)10/h2-5,7-11H,6H2,1H3/t7?,8-,9+,10?,11?/m0/s1 |
InChI Key |
VRLWYYZVFNNMET-HTZPYZLISA-N |
Isomeric SMILES |
CC1C=CC2C1[C@H]3C[C@@H]2C=C3 |
SMILES |
CC1C=CC2C1C3CC2C=C3 |
Canonical SMILES |
CC1C=CC2C1C3CC2C=C3 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Kinetics of thermal isomerization of 1-methyldicyclopentadiene"?
A1: The research paper investigates the kinetics, or the rate, of thermal isomerization of 1-Methyldicyclopentadiene. [] This means the researchers are studying how the compound changes its structure when exposed to heat and how fast this transformation occurs. This information is crucial for understanding the compound's behavior under different conditions and its potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




